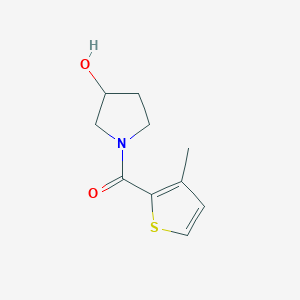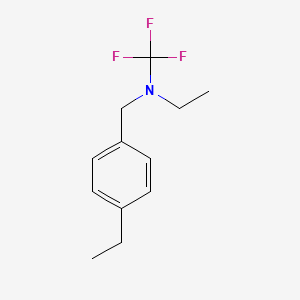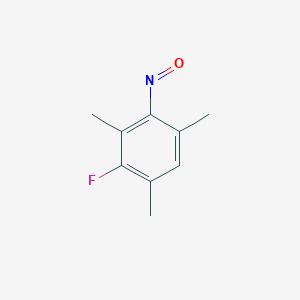
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is an organic compound with the molecular formula C9H10FNO It is a derivative of benzene, characterized by the presence of a fluorine atom, three methyl groups, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene.
Reduction: 2-Fluoro-1,3,5-trimethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
2-Fluoro-1,3,5-trimethylbenzene: Lacks the nitroso group, making it less reactive.
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2-Fluoro-1,3,5-trimethyl-4-aminobenzene:
Uniqueness: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in biochemical research and drug development.
Properties
CAS No. |
52547-96-3 |
|---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrosobenzene |
InChI |
InChI=1S/C9H10FNO/c1-5-4-6(2)9(11-12)7(3)8(5)10/h4H,1-3H3 |
InChI Key |
MEZVALRJGGKMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N=O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


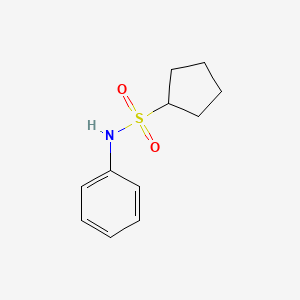
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)


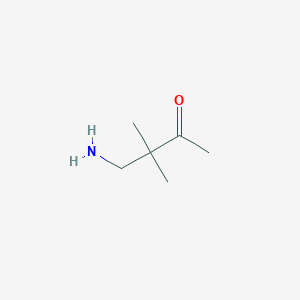
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)


